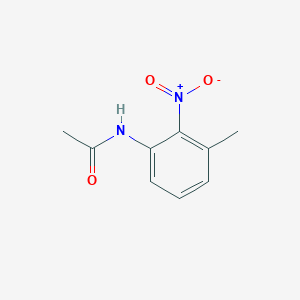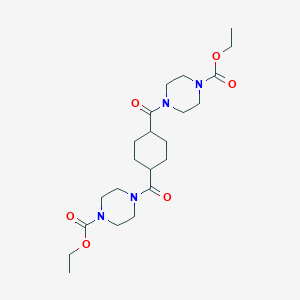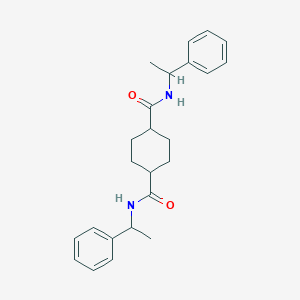
N-(3-methyl-2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methyl-2-nitrophenyl)acetamide, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNA is a yellow crystalline powder that is soluble in organic solvents and is stable under normal laboratory conditions. It has been used as a reagent in various chemical reactions, and its applications in biological and medical research have been extensively studied.
作用機序
The mechanism of action of N-(3-methyl-2-nitrophenyl)acetamide is based on its ability to react with various biomolecules, such as amino acids and nucleotides, to form stable adducts. The resulting products can be detected using various spectroscopic techniques, such as UV-Vis spectroscopy and fluorescence spectroscopy. N-(3-methyl-2-nitrophenyl)acetamide has been shown to react specifically with cysteine residues in proteins, making it a useful tool for studying protein structure and function.
Biochemical and Physiological Effects
N-(3-methyl-2-nitrophenyl)acetamide has been shown to have minimal toxicity in vitro and in vivo, making it a safe reagent for use in biological and medical research. However, it has been shown to have some cytotoxic effects at high concentrations, and caution should be exercised when handling this compound. N-(3-methyl-2-nitrophenyl)acetamide has also been shown to have antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of N-(3-methyl-2-nitrophenyl)acetamide is its versatility as a reagent. It can be used to detect and quantify various biomolecules, and its applications in biosensors and diagnostic assays make it a valuable tool in medical research. However, N-(3-methyl-2-nitrophenyl)acetamide has some limitations, including its sensitivity to pH and temperature, which can affect its reactivity and stability. Additionally, N-(3-methyl-2-nitrophenyl)acetamide has limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several potential future directions for the use of N-(3-methyl-2-nitrophenyl)acetamide in scientific research. One area of interest is the development of new biosensors and diagnostic assays using N-(3-methyl-2-nitrophenyl)acetamide as a reagent. Another potential application is the use of N-(3-methyl-2-nitrophenyl)acetamide in the development of new drugs for the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further studies are needed to explore the potential antioxidant properties of N-(3-methyl-2-nitrophenyl)acetamide and its potential use in the prevention and treatment of oxidative stress-related diseases.
Conclusion
In conclusion, N-(3-methyl-2-nitrophenyl)acetamide is a versatile and useful reagent in scientific research. Its ability to act as a chromogenic and fluorogenic reagent makes it a valuable tool in the detection and quantification of various biomolecules, and its applications in biosensors and diagnostic assays make it a promising area of research. Further studies are needed to explore the potential applications of N-(3-methyl-2-nitrophenyl)acetamide in drug development and the prevention and treatment of oxidative stress-related diseases.
合成法
N-(3-methyl-2-nitrophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 3-methyl-2-nitroaniline with acetic anhydride or acetic acid. The reaction is typically carried out under reflux conditions in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified using a variety of techniques, such as recrystallization or column chromatography.
科学的研究の応用
N-(3-methyl-2-nitrophenyl)acetamide has been widely used in scientific research due to its ability to act as a chromogenic and fluorogenic reagent. It has been used to detect and quantify various biomolecules, such as proteins, enzymes, and nucleic acids. N-(3-methyl-2-nitrophenyl)acetamide has also been used in the development of biosensors and diagnostic assays for various diseases, including cancer and infectious diseases.
特性
製品名 |
N-(3-methyl-2-nitrophenyl)acetamide |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC名 |
N-(3-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-4-3-5-8(10-7(2)12)9(6)11(13)14/h3-5H,1-2H3,(H,10,12) |
InChIキー |
NBOKOFYPQJRBDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
正規SMILES |
CC1=C(C(=CC=C1)NC(=O)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(3,4-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261445.png)
![2-{[(3,4-Dimethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B261447.png)





![N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide](/img/structure/B261460.png)

![2-(3,5-dimethylphenoxy)-N-(2-{[(3,5-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261463.png)
![2-(4-isopropylphenoxy)-N-(2-{[(4-isopropylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261464.png)
![2-(2,6-dimethylphenoxy)-N-(2-{[(2,6-dimethylphenoxy)acetyl]amino}cyclohexyl)acetamide](/img/structure/B261465.png)
![N-{3-[(cyclohexylcarbonyl)amino]propyl}cyclohexanecarboxamide](/img/structure/B261469.png)
